2,4,7-Triamino-6-o-tolylpteridine

Description

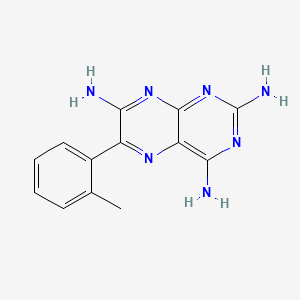

2,4,7-Triamino-6-o-tolylpteridine (CAS 2853-69-2; molecular formula C₁₃H₁₃N₇) is a pteridine derivative characterized by a triamino-substituted pteridine core and an ortho-methylphenyl (o-tolyl) group at the 6-position . It is recognized under multiple designations, including NSC19441 and WR 3090, suggesting historical research applications in pharmacology or chemical defense .

Properties

CAS No. |

2853-69-2 |

|---|---|

Molecular Formula |

C13H13N7 |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

6-(2-methylphenyl)pteridine-2,4,7-triamine |

InChI |

InChI=1S/C13H13N7/c1-6-4-2-3-5-7(6)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) |

InChI Key |

GXCOXYQKWSWCGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,4,6-Triamino-5-nitrosopyrimidine : This is the key pyrimidine precursor bearing amino and nitroso groups necessary for ring closure and substitution.

- o-Tolylacetonitrile (2-methylphenylacetonitrile) : The nitrile providing the o-tolyl substituent at position 6 of the pteridine ring.

- Condensation agents : Alkali carbonates (e.g., potassium carbonate) or alkali hydroxides (e.g., potassium hydroxide) are used instead of metallic sodium, which simplifies handling and improves safety.

Reaction Conditions

- The reaction is performed by mixing equimolar amounts of 2,4,6-triamino-5-nitrosopyrimidine and the o-tolylacetonitrile in a suitable solvent such as 2-ethoxyethanol.

- The mixture is heated to approximately 120-160 °C and refluxed for about 1 hour.

- Alkali carbonate or hydroxide is added to catalyze the condensation.

- After reflux, the reaction mixture is cooled, and the product precipitates out.

- The precipitate is filtered, washed with ethanol and water, dissolved in dilute acetic acid, treated with activated charcoal to remove impurities, and recrystallized if necessary.

Advantages of This Method

- Use of alkali carbonates/hydroxides instead of metallic sodium reduces hazards and improves ease of handling.

- The reaction requires only stoichiometric amounts of reagents, minimizing waste.

- The solvent volume is significantly reduced compared to older methods, making the process more efficient.

- The product is obtained in high purity, often eliminating the need for extensive recrystallization.

- Yields reported for similar 2,4,7-triaminopteridines are in the range of 36-80%, depending on the substituent and reaction conditions.

Example Preparation Data (Adapted from Patent DE1620667A1)

| Parameter | Details |

|---|---|

| Pyrimidine precursor | 2,4,6-Triamino-5-nitrosopyrimidine (5.2 g) |

| Nitrile reagent | o-Tolylacetonitrile (phenylacetonitrile analog) |

| Condensation agent | Potassium carbonate or potassium hydroxide |

| Solvent | 2-Ethoxyethanol (approx. 2.5 L per mole precursor) |

| Reaction temperature | 120-160 °C |

| Reaction time | 1 hour reflux + overnight standing |

| Workup | Filtration, washing with ethanol and water, acetic acid dissolution, charcoal treatment |

| Yield | Approx. 36-80% depending on substituent and conditions |

| Product purity | High, often no recrystallization needed |

| Melting point (similar compounds) | ~319-332 °C (Kofler method) |

Reaction Mechanism Overview

The reaction proceeds via condensation of the nitroso group of 2,4,6-triamino-5-nitrosopyrimidine with the nitrile carbon of the o-tolylacetonitrile under basic conditions, leading to cyclization and formation of the pteridine ring system substituted at position 6 by the o-tolyl group. The amino groups at positions 2, 4, and 7 remain intact, resulting in the triamino substitution pattern characteristic of the target compound.

Additional Notes on Preparation

- The choice of solvent and base affects reaction rate and yield; 2-ethoxyethanol is preferred for its solvent properties and boiling point.

- The reaction mixture's pH is controlled by the base used; too acidic or too basic conditions may degrade the product or reduce yield.

- The reaction scale can be adapted for laboratory or industrial synthesis with appropriate adjustments in solvent volume and temperature control.

- Purification by charcoal treatment helps remove colored impurities and improves product crystallinity.

Summary Table of Preparation Parameters

| Step | Reagent/Condition | Purpose/Outcome |

|---|---|---|

| Mixing | 2,4,6-Triamino-5-nitrosopyrimidine + o-Tolylacetonitrile + alkali carbonate/hydroxide | Formation of condensation mixture |

| Heating | 120-160 °C, reflux 1 hour | Promotes cyclization and condensation |

| Cooling and standing | Room temperature, overnight | Precipitation of product |

| Filtration and washing | Ethanol and water | Removal of impurities |

| Dissolution | 10% acetic acid, heating | Purification and solubilization |

| Charcoal treatment | Activated charcoal | Removal of colored impurities |

| Drying | Vacuum drying at ~100 °C | Isolation of pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydride donors.

Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,7-Triamino-6-o-tolylpteridine is a chemical compound with the molecular formula . Research indicates that this compound is being studied for its role in biological systems, with particular interest in its potential as an enzyme cofactor or inhibitor. It also has potential applications in medicine.

Scientific Research Applications

- Potential medical uses Several substituted pteridine derivatives have been investigated for various medical applications, including treatments for immune and autoimmune disorders, organ and cell transplant rejections, cell proliferative disorders, cardiovascular disorders, central nervous system disorders, allergic conditions, and viral diseases .

- Anti-tumor properties Certain triazine compounds, including hexamethylmelamine and 2-amino-4-morphlino-s-triazine, are used clinically for their antitumor properties in treating cancers such as lung, breast, and ovarian cancer . Other triazines have demonstrated antitumor activity in human cancer and murine leukemia cell lines .

- Enzyme Inhibition: Studies explore this compound as a potential enzyme cofactor or inhibitor, suggesting its use in modulating enzymatic reactions for research purposes.

- Antiviral Activities: Derivatives of pyrimidine, synthesized using 2,4,5-Triamino-6-hydroxypyrimidine sulfate, exhibit antiviral activities, indicating the potential of related compounds in developing antiviral agents .

- Antimicrobial Applications: Triazine analogs have demonstrated a broad spectrum of biological applications, including antimalarial, antimicrobial, antiviral, and anticancer activities. Some exhibit potent antimethamphetamine action with less toxicity compared to other drugs .

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with nucleic acids, affecting gene expression and cellular processes . The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 2,4,7-triamino-6-o-tolylpteridine:

Key Observations :

- Structural Differences : The o-tolyl and m-tolyl analogs differ solely in methyl group position, influencing steric effects and electronic distribution. The phenyl variant lacks a methyl group, reducing steric hindrance .

- Molecular Weight: All three compounds share similar molecular weights (267–269 g/mol), with minor variations due to substituent size.

Pharmacological and Functional Comparisons

2,4,7-Triamino-6-phenylpteridine (Triamterene)

- Activity : Well-documented as a potassium-sparing diuretic and aldosterone antagonist, used clinically for hypertension and edema .

- Mechanism : Inhibits epithelial sodium channels (ENaC) in renal tubules, reducing sodium reabsorption and potassium excretion .

- Clinical Data : Demonstrated efficacy in reducing blood pressure in human trials, with a therapeutic dose range of 50–150 mg/day .

This compound

- Research Status: Limited published data; however, its designation as WR 3090 (linked to Walter Reed Army Institute of Research) suggests exploratory studies in diuresis or chemoprotection .

- Steric effects from the ortho-methyl group could reduce binding affinity to ENaC, necessitating further validation .

2,4,7-Triamino-6-m-tolylpteridine

- Research Gaps: No direct clinical or mechanistic studies are available. The meta-methyl substituent may offer intermediate steric and electronic properties between o-tolyl and phenyl analogs, warranting comparative structure-activity relationship (SAR) studies .

Metabolic and Toxicity Profiles

- Triamterene: Metabolized to sulfate conjugates, with a half-life of 1.5–2 hours. Known side effects include hyperkalemia and nephrolithiasis due to poor solubility .

- o-Tolyl and m-Tolyl Analogs : Solubility and metabolic pathways are uncharacterized. The methyl groups may slow hepatic metabolism, prolonging half-life, but also increasing risk of crystalline nephropathy if solubility is compromised .

Biological Activity

2,4,7-Triamino-6-o-tolylpteridine (CAS No. 2853-69-2) is a synthetic compound belonging to the pteridine class, characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, particularly its therapeutic applications and mechanisms of action.

- Molecular Formula: C13H13N7

- Molecular Weight: 267.29 g/mol

- IUPAC Name: 6-(2-methylphenyl)pteridine-2,4,7-triamine

The compound's structure includes a pteridine core with amino groups that contribute to its biological interactions and activities.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their function. This property is particularly relevant in the context of cancer therapy and autoimmune diseases.

- Antimicrobial Activity: Preliminary studies indicate that this compound may possess significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimalarial Activity

Research has demonstrated that this compound exhibits antimalarial properties. A toxicity study in rats and dogs revealed that the compound is sufficiently nontoxic at effective doses, suggesting its potential for use in treating malaria .

Immunosuppressive Effects

The compound has also been explored for its immunosuppressive capabilities. It may be beneficial in treating conditions like organ transplant rejections and autoimmune disorders by modulating immune responses .

Anti-Tumor Activity

In vitro studies suggest that this compound may inhibit tumor cell proliferation. The mechanism involves interference with cell cycle progression and apoptosis induction in cancer cells .

Case Studies

-

Antimalarial Efficacy Study

- Objective: To evaluate the antimalarial activity of this compound.

- Methodology: Administered to infected rodents; monitored for parasitemia levels.

- Results: Significant reduction in parasitemia observed compared to control groups.

-

Immunosuppressive Application

- Objective: To assess the efficacy in preventing transplant rejection.

- Methodology: Used in a model of organ transplantation; evaluated for graft survival rates.

- Results: Enhanced graft survival compared to untreated controls; reduced inflammatory markers noted.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Phenylpteridine-2,4,7-triamine | Antimicrobial | Lacks methyl substitution |

| 6-(2-Chlorophenyl)pteridine-2,4,7-triamine | Antitumor | Contains chlorinated phenyl group |

The presence of the methylphenyl group in this compound contributes to its unique biological profile compared to other pteridine derivatives.

Q & A

Basic: What are the standard synthetic routes for 2,4,7-Triamino-6-o-tolylpteridine, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via pteridine core functionalization, involving condensation reactions between o-tolyl-substituted precursors and triaminopyrimidine derivatives. Key steps include temperature-controlled cyclization and purification via recrystallization or column chromatography. Purity validation requires analytical techniques such as HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Advanced: How can researchers design experiments to resolve discrepancies in solubility data for supercritical CO₂-based nanoparticle formulations?

Methodological Answer:

Discrepancies in solubility data often arise from variations in pressure (10–30 MPa), temperature (313–353 K), and CO₂ flow rates. To address this, employ a factorial design of experiments (DoE) to isolate critical parameters. Use dynamic solubility measurement systems coupled with in-situ spectroscopy (e.g., FTIR) for real-time monitoring. Validate results with thermodynamic models like the Chrastil equation or Peng-Robinson equations of state to correlate experimental and theoretical data .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Characterization should include:

- UV-Vis spectroscopy (λmax ~320–350 nm in DMSO) to confirm π-π* transitions.

- ¹H NMR (DMSO-d₆, δ 6.8–7.5 ppm for aromatic protons; δ 2.3 ppm for o-tolyl methyl groups).

- HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>98%).

Cross-reference data with pharmacopeial standards for validation .

Advanced: What strategies mitigate oxidative degradation during storage or reaction conditions?

Methodological Answer:

Oxidative degradation is minimized by:

- Inert atmosphere storage (argon or nitrogen) at -20°C.

- Antioxidant additives (e.g., 0.1% BHT) in solution phases.

- Kinetic stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring to identify degradation pathways. Adjust synthetic routes to avoid pro-oxidant catalysts (e.g., transition metals) .

Basic: How is the compound’s solubility profile determined across different solvents?

Methodological Answer:

Perform shake-flask solubility assays in solvents like DMSO, ethanol, and water. Use UV-Vis spectrophotometry to quantify saturation concentrations. For low-solubility solvents (e.g., water), employ phase solubility analysis with cyclodextrins or surfactants. Report results as mg/mL ± SD (n=3) at 25°C .

Advanced: How can computational modeling predict bioactivity or binding affinities for structural analogs?

Methodological Answer:

Use molecular docking (AutoDock Vina) with target proteins (e.g., dihydrofolate reductase) and molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding modes. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and correlate with QSAR (quantitative structure-activity relationship) models .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

Follow GHS guidelines:

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation/ingestion; work in a fume hood.

- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.

- Store in labeled, airtight containers away from oxidizers .

Advanced: How do structural modifications (e.g., substituent variation) impact pharmacokinetic properties?

Methodological Answer:

Compare analogs (e.g., 6-phenyl vs. 6-o-tolyl derivatives) via:

- LogP measurements (shake-flask method) to assess lipophilicity.

- Permeability assays (Caco-2 cell monolayers) for intestinal absorption.

- Metabolic stability tests (microsomal incubation with LC-MS analysis).

Use pharmacokinetic modeling (e.g., compartmental analysis) to predict bioavailability .

Basic: What regulatory standards apply to pharmacological studies of this compound?

Methodological Answer:

Adhere to USP/ICH guidelines for:

- Purity : NLT 98% by HPLC.

- Identification : Match IR/NMR spectra to reference standards.

- Impurity profiling : Quantify known impurities (e.g., synthetic byproducts) via LC-MS .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

Apply green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.